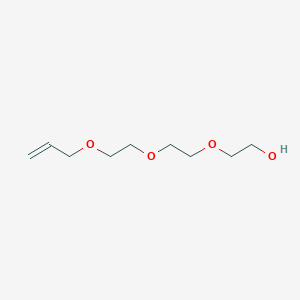

2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol

Description

The exploration of functional polymers has led researchers to focus on molecules that can serve as platforms for creating more complex macromolecular structures. 2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol, also known as triethylene glycol monoallyl ether, fits this role adeptly. chemspider.com Its chemical formula is C9H18O4. nih.gov The presence of a terminal hydroxyl group and a pendant allyl group on a flexible polyethylene (B3416737) glycol backbone provides multiple avenues for chemical modification.

| Property | Value |

| Molecular Formula | C9H18O4 |

| Average Mass | 190.239 Da |

| Monoisotopic Mass | 190.120509 Da |

| IUPAC Name | 2-{2-[2-(prop-2-en-1-yloxy)ethoxy]ethoxy}ethanol |

| Data sourced from PubChem and ChemSpider. chemspider.comnih.gov |

From a chemical classification standpoint, this compound falls into two primary categories: polyether derivatives and allyl ethers.

Polyether Derivatives: The core of its structure consists of repeating oxyethylene units (-OCH2CH2-), which is characteristic of polyethers. Polyethers are a class of polymers that contain an ether linkage in their main chain. arpadis.com More specifically, it is an oligomer of ethylene (B1197577) oxide. drugbank.com Polyether polyols, a subclass of polyethers, are distinguished by the presence of hydroxyl (-OH) groups and are key components in the production of polyurethanes. arpadis.comnjchm.com Based on its structure, this compound can be considered a functionalized triethylene glycol.

Allyl Ethers: The presence of the allyl group (CH2=CH-CH2-) attached to the polyether chain via an ether linkage firmly places this compound within the allyl ethers category. nih.gov Allyl ethers are characterized by this functional group, which contains a reactive double bond. This double bond is amenable to a variety of chemical transformations, making allyl ethers valuable intermediates in organic synthesis and polymer chemistry. researchgate.netmdpi.com

The dual functionality of this compound underpins its significance as a versatile building block in materials science. The hydroxyl group allows for traditional reactions like esterification or conversion to other functional groups, while the allyl group opens the door to a host of modern polymerization and modification techniques.

The pendant allyl groups are particularly noteworthy as they provide a site for "click" chemistry reactions, such as thiol-ene coupling. nih.gov This allows for the straightforward attachment of a wide variety of molecules, including biomolecules, without the need for complex protection-deprotection steps. nih.govacs.org This modularity is highly sought after for creating materials with tailored properties for applications in therapeutics, bioconjugation, and polymer-supported catalysis. nih.gov

Furthermore, polymers incorporating allyl functionalities are an emerging class of functional polymers with significant potential in the biomedical field. mdpi.com The ability to introduce diverse architectures and functionalities via the allyl group is crucial for developing new biomaterials with tunable properties for applications like drug delivery and tissue engineering. mdpi.com For instance, allyl-terminated polymers can be synthesized and subsequently modified to create materials with improved aqueous solubility and stability. mdpi.com

The versatility of this building block is evident in its use in the synthesis of amphiphilic triblock copolymers and other complex polymer structures through techniques like ring-opening polymerization (ROP). mdpi.com

The story of this compound is intrinsically linked to the broader history of its parent compounds, polyethylene glycols (PEGs).

The first synthesis of polyethylene glycol was reported in 1859 by A. V. Lourenço and independently by Charles Adolphe Wurtz. wikipedia.orgbritannica.com For decades, PEGs were primarily valued for their water solubility, low toxicity, and availability in a range of molecular weights. technologynetworks.com

A significant evolution in the application of PEGs came with the advent of "PEGylation," a concept proposed in the late 1960s by Professor Frank Davis. nih.gov This process involves covalently attaching PEG chains to bioactive molecules, such as proteins, to enhance their therapeutic properties. nih.gov This innovation highlighted the potential of chemically modifying the terminal hydroxyl groups of PEGs.

The subsequent step in the evolution of functional PEGs was the introduction of reactive groups along or at the ends of the polymer chain. The development of allyloxy-polyethylene glycol compounds represents a key advancement in this area. Researchers sought to move beyond simple end-group functionalization to create PEG-based platforms with multiple points for modification.

The synthesis of compounds like allyl polyethylene glycol monomethyl ether, often through Williamson etherification of a polyethylene glycol monomethyl ether with an allyl halide, provided researchers with valuable macromonomers. google.com These monomers could then be copolymerized to create polymers with pendant allyl groups, ready for further functionalization. The development of controlled polymerization techniques, such as anionic ring-opening polymerization, has been crucial for producing well-defined copolymers of ethylene oxide and allyl glycidyl (B131873) ether with low polydispersity. nih.govacs.org These advancements have enabled the precise synthesis of PEG-based materials with a high degree of control over their molecular architecture, paving the way for their use in sophisticated applications.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2,10H,1,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUXCENAHWMURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441022 | |

| Record name | 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26150-05-0 | |

| Record name | 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Pathways for 2 2 2 Allyloxy Ethoxy Ethoxy Ethanol

Direct Synthesis Approaches

Direct synthesis focuses on constructing the molecule by forming the ether linkages and establishing the oligo(ethylene glycol) chain in a controlled manner.

Ring-Opening Ethoxylation of Allyl Alcohol Precursors for Oligo(ethylene glycol) Monoallyl Ethers

The most common industrial method for producing oligo(ethylene glycol) monoallyl ethers, including the target compound, is the ethoxylation of allyl alcohol. wikipedia.org This process involves the sequential addition of ethylene (B1197577) oxide molecules to a starting allyl alcohol molecule in a ring-opening reaction. wikipedia.org The reaction is highly exothermic (ΔH = -92 kJ/mol of ethylene oxide) and requires careful temperature control to prevent thermal runaway. wikipedia.org The degree of ethoxylation, and thus the final distribution of products, is controlled by the stoichiometry of the reactants and the type of catalyst employed. google.com

Acidic catalysts, such as Lewis acids like boron trifluoride (BF₃), zinc chloride (ZnCl₂), and tin(IV) chloride (SnCl₄), can be used to catalyze the ethoxylation of alcohols. google.comerasm.org A primary advantage of acid catalysis is the tendency to produce a narrower molecular weight distribution of the resulting ethoxylates. nih.gov This increased selectivity can be advantageous when a specific oligomer, such as the tri-ethoxylated product, is desired. However, these processes are often associated with the formation of more undesirable byproducts compared to alkaline-catalyzed methods. nih.gov

Alkaline catalysis is the most widely used method for the industrial production of alcohol ethoxylates. wikipedia.orgerasm.org The process typically employs alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), as catalysts. erasm.orggoogle.com The reaction is generally carried out by introducing ethylene oxide gas into allyl alcohol containing the catalyst at elevated temperatures, often ranging from 80°C to 180°C. wikipedia.orggoogle.comgoogle.com For instance, one process describes reacting allyl alcohol with ethylene oxide at 95°C in the presence of KOH flakes. google.com While effective and widely adopted, alkaline catalysis typically yields a broad distribution of oligomers. nih.gov For example, reacting allyl alcohol with 1.5 equivalents of ethylene oxide can result in a mixture containing unreacted alcohol, monoethoxylate, diethoxylate, triethoxylate, and higher oligomers. google.com The desired 2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol (triethoxylate) must then be separated from this mixture, often via vacuum distillation. google.com

Table 1: Comparison of Ethoxylation Catalysis Methods

| Feature | Acid-Catalyzed Process | Alkaline-Catalyzed Process |

|---|---|---|

| Catalysts | Lewis acids (e.g., BF₃, ZnCl₂) erasm.org | Alkali metal hydroxides (e.g., KOH, NaOH) google.com |

| Product Distribution | Narrower oligomer distribution nih.gov | Broader oligomer distribution nih.gov |

| Byproducts | Higher potential for byproduct formation nih.gov | Generally fewer byproducts |

| Industrial Use | Less common for detergent-range ethoxylates | Commonly used for industrial production wikipedia.orgerasm.org |

Etherification Strategies Utilizing Halogenated Polyethylene (B3416737) Glycol Derivatives

An alternative to building the ethylene glycol chain via ethoxylation is to start with a pre-formed, halogenated triethylene glycol derivative and attach the allyl group through an etherification reaction. This approach leverages the principles of the Williamson ether synthesis. mdpi.com

This synthetic route begins with a halogenated intermediate such as 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com This chloro-derivative can be synthesized from diethylene glycol. google.com The core of the method is a nucleophilic substitution reaction (Sₙ2) where an allyloxy nucleophile displaces the halide. The allyloxy nucleophile is typically prepared by reacting allyl alcohol with a strong base. The resulting allyl alkoxide anion then attacks the carbon atom bearing the chlorine atom on the triethylene glycol backbone, displacing the chloride and forming the desired allyl ether linkage. mdpi.com This method offers high selectivity for the target molecule, avoiding the broad product distribution seen in ethoxylation.

Table 2: Reactants for Nucleophilic Substitution Strategy

| Role | Compound |

|---|---|

| Electrophile | 2-[2-(2-chloroethoxy)ethoxy]-ethanol google.com |

| Nucleophile Precursor | Allyl Alcohol mdpi.com |

| Base (for Nucleophile generation) | Strong bases (e.g., Sodium Hydride) |

Derivatization from Intermediate Compounds

The target compound, this compound, can itself serve as an intermediate for the synthesis of other valuable chemical structures. A notable example is the isomerization of the allyl ether into a 1-propenyl ether. researchgate.net This transformation alters the chemical reactivity of the terminal double bond, making the resulting molecule suitable for applications like UV-initiated cationic polymerization. researchgate.net

This derivatization is achieved through a solvent-free isomerization reaction catalyzed by specific transition metal complexes. researchgate.net Ruthenium complexes, such as [RuClH(CO)(PPh₃)₂], have been shown to be highly effective for this purpose. researchgate.net The reaction converts the terminal allyl group (prop-2-en-1-yl) into an internal, more thermodynamically stable 1-propenyl group, yielding a mixture of (Z) and (E) isomers. researchgate.net This process demonstrates how the functionality of the parent molecule can be precisely modified to create derivatives with tailored properties. researchgate.net

Table 3: Isomerization of this compound

| Parameter | Description |

|---|---|

| Starting Material | This compound researchgate.net |

| Product | 2-{[2-(2-(1-Propenyloxy)ethoxy)ethoxy]}ethanol researchgate.net |

| Catalyst | Ruthenium complexes (e.g., [RuClH(CO)(PPh₃)₂]) researchgate.net |

| Reaction Type | Solvent-free isomerization of the double bond researchgate.net |

| Significance | Creates a more reactive monomer for cationic photopolymerization researchgate.net |

Reduction of Ester Precursors to Yield this compound

A common and effective strategy for the synthesis of alcohols is the reduction of a corresponding ester precursor. This pathway involves the initial synthesis of an ester, such as 2-(2-(2-allyloxyethoxy)ethoxy)ethyl acetate (B1210297), which is subsequently reduced to the desired alcohol, this compound. The reduction is typically accomplished using a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being a prominent choice for its efficacy in reducing esters to primary alcohols. google.commasterorganicchemistry.com

The mechanism of ester reduction by LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group, leading to an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. google.com A typical laboratory procedure would involve dissolving the ester precursor in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and then carefully adding the LiAlH₄. The reaction is often conducted at reduced temperatures to control its exothermic nature. Following the complete reduction, a careful workup procedure is necessary to quench the excess hydride reagent and hydrolyze the resulting aluminum alkoxide complex to liberate the final alcohol product. masterorganicchemistry.com

Table 1: Illustrative Reaction Parameters for the Reduction of an Ester Precursor

| Parameter | Description |

| Ester Precursor | 2-(2-(2-allyloxyethoxy)ethoxy)ethyl acetate |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Workup | Sequential addition of water and a base (e.g., NaOH solution) or acid |

| Product | This compound |

Functional Group Interconversions from Related Polyether Alcohols

Another significant synthetic route to this compound involves the strategic modification of a pre-existing polyether alcohol through functional group interconversion. The Williamson ether synthesis is a cornerstone reaction in this approach, providing a reliable method for forming the ether linkage. wikipedia.org This pathway typically starts with a readily available polyether glycol, such as triethylene glycol, and introduces the allyl group through an Sₙ2 reaction.

In this method, the hydroxyl group of triethylene glycol is deprotonated by a strong base, such as sodium hydride (NaH) or an alkali metal hydroxide (e.g., NaOH, KOH), to form a more nucleophilic alkoxide ion. This alkoxide then reacts with an allyl halide, typically allyl chloride or allyl bromide, in a nucleophilic substitution reaction to displace the halide and form the desired allyl ether. masterorganicchemistry.comwikipedia.org

A patent for the synthesis of polyoxyalkylene glycol monoalkyl ethers describes a phase-transfer catalysis approach to the Williamson ether synthesis. In this modified procedure, a glycol is reacted with an alkyl halide in the presence of a concentrated aqueous solution of an alkali metal hydroxide. This method avoids the need for anhydrous conditions and the use of alkali metals or their hydrides, offering a potentially safer and more scalable process. google.com

For the synthesis of this compound, triethylene glycol would be the starting polyether alcohol. The reaction would proceed as follows:

Deprotonation: The triethylene glycol is treated with a base to form the corresponding mono-alkoxide. Due to the presence of two hydroxyl groups, controlling the stoichiometry of the base is important to favor the formation of the mono-allylated product over the di-allylated byproduct.

Nucleophilic Substitution: The resulting alkoxide is then reacted with an allyl halide. The reaction is typically carried out in a suitable solvent that can facilitate the Sₙ2 reaction, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

A Russian patent describes a similar reaction for the synthesis of 2-allyloxyethanol (B34915), where ethylene glycol is reacted with allyl bromide in the presence of sodium hydroxide. google.com This further supports the feasibility of applying the Williamson ether synthesis to produce the target molecule from triethylene glycol.

Table 2: Representative Reagents and Conditions for Williamson Ether Synthesis

| Parameter | Description |

| Starting Material | Triethylene glycol |

| Allylating Agent | Allyl chloride or Allyl bromide |

| Base | Sodium hydride (NaH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH) |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) |

| Reaction Temperature | Room temperature to moderate heating (e.g., 50-80 °C) |

| Product | This compound |

Chemical Reactivity and Mechanistic Investigations of 2 2 2 Allyloxy Ethoxy Ethoxy Ethanol

Isomerization Reactions of the Allyl Moiety

The conversion of the terminal allyl group in 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol to an internal propenyl ether is a thermodynamically favored process that can be effectively catalyzed by transition metal complexes. This isomerization is of particular interest as it alters the electronic and steric properties of the molecule, opening up avenues for different subsequent chemical transformations.

Homogeneous Catalysis for Allyl-to-Propenyl Isomerization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a highly effective method for the isomerization of allyl ethers. Ruthenium-based catalysts, in particular, have demonstrated significant efficacy in this transformation.

Several ruthenium complexes have been identified as active catalysts for the isomerization of allyl ethers, including those with PEG chains like this compound. Among the most effective are hydride-containing ruthenium complexes such as chlorohydridocarbonyltris(triphenylphosphine)ruthenium(II) ([RuClH(CO)(PPh3)3]) and dihydridocarbonyltris(triphenylphosphine)ruthenium(II) ([RuH2(CO)(PPh3)3]). These catalysts have shown high activity, leading to quantitative conversion of the allyl ether to its propenyl isomer under appropriate reaction conditions.

The activity of these catalysts is influenced by factors such as temperature and catalyst concentration. For instance, studies on analogous allyloxyalcohols have shown that at temperatures around 80°C to 120°C, with catalyst loadings as low as 0.1 mol%, high yields of the corresponding 1-propenyloxyalcohol can be achieved. The structure of the allyl substrate itself plays a crucial role in the reaction rate.

Table 1: Activity of Selected Ruthenium Complexes in the Isomerization of Allyloxyalcohols

| Catalyst | Substrate | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| [RuClH(CO)(PPh3)3] | 2-allyloxyethanol (B34915) | 120 | 2 | 100 |

| [RuH2(CO)(PPh3)3] | 2-[2-(allyloxy)ethoxy]ethanol | 80 | 2 | 87 |

This table is generated based on data for analogous compounds and illustrates general activity trends.

The ligand environment around the central ruthenium atom is a critical determinant of both catalytic efficiency and the selectivity of the isomerization product. The nature of the phosphine (B1218219) ligands, in particular, can significantly modulate the electronic and steric properties of the catalyst.

For ruthenium-catalyzed isomerization of allyl ethers, triphenylphosphine (B44618) (PPh3) is a commonly employed ligand. The steric bulk of PPh3 can influence the accessibility of the catalytic site, while its electronic properties affect the stability of intermediate species in the catalytic cycle. While detailed studies on a wide range of phosphine ligands for the specific substrate this compound are not extensively documented, general principles of ligand effects in catalysis suggest that:

Electron-donating ligands can increase the electron density on the ruthenium center, which may enhance the rate of certain steps in the catalytic cycle.

Sterically bulky ligands can favor the formation of one geometric isomer (E or Z) of the propenyl ether over the other by influencing the steric interactions in the transition state.

The selectivity of the isomerization to form the E (trans) or Z (cis) isomer of the propenyl ether is a key consideration. For many ruthenium-phosphine systems, a high selectivity for the more thermodynamically stable E-isomer is often observed.

The isomerization of allyl ethers catalyzed by ruthenium complexes is widely accepted to proceed through a hydride mechanism . This mechanism involves the addition of a ruthenium-hydride (Ru-H) species across the double bond of the allyl group, followed by the elimination of the Ru-H species to form the more stable internal olefin.

The key steps of the hydride mechanism are as follows:

Generation of the Active Catalyst: The pre-catalyst, for example [RuClH(CO)(PPh3)3], may first undergo ligand dissociation to create a vacant coordination site.

Olefin Coordination: The allyl double bond of this compound coordinates to the ruthenium center.

Hydride Migration (Hydrometallation): The hydride ligand on the ruthenium migrates to the terminal carbon of the coordinated allyl group, forming a ruthenium-alkyl intermediate.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the ruthenium-carbon bond is eliminated and transferred back to the ruthenium center. This step can lead to the formation of the propenyl group.

Product Dissociation: The resulting propenyl ether product dissociates from the ruthenium catalyst, regenerating the active catalytic species for the next cycle.

This sequence of hydrometallation and β-hydride elimination is repeated, effectively "walking" the double bond along the carbon chain until the most thermodynamically stable position is reached.

Impact of Poly(ethylene glycol) Chain Length on Isomerization Kinetics

The length of the poly(ethylene glycol) chain in allyloxyalcohols has a discernible impact on the kinetics of the isomerization reaction. Research on a series of Allyl–[OCH2CH2]n–OH compounds has revealed that the reaction rate is not simply proportional to the chain length.

Interestingly, 2-[2-(allyloxy)ethoxy]ethanol (n=2) has been observed to undergo a very fast isomerization, even faster than 2-allyloxyethanol (n=1) under certain conditions. For instance, in the presence of [RuH2(CO)(PPh3)3] at 80°C, 2-[2-(allyloxy)ethoxy]ethanol shows a significantly higher reaction rate compared to other allyloxyalcohols with shorter or longer PEG chains. This suggests that the specific length and conformation of the diethylene glycol chain may facilitate the interaction between the substrate's hydroxyl group and the ruthenium center, potentially accelerating the catalytic cycle. At higher temperatures (e.g., 120°C), the differences in reactivity between allyloxyalcohols with varying PEG chain lengths tend to diminish.

Table 2: Influence of PEG Chain Length on Isomerization Yield after 2 hours at 80°C

| Substrate | n (Number of PEG units) | Yield (%) |

|---|---|---|

| 2-allyloxyethanol | 1 | 44 |

| 2-[2-(allyloxy)ethoxy]ethanol | 2 | 87 |

| Tri(ethylene glycol) monoallyl ether | 3 | ~60 |

| Tetra(ethylene glycol) monoallyl ether | 4 | ~60 |

This table is compiled from data on analogous compounds to illustrate the kinetic trend.

Side Reactions and Product Distribution in Isomerization Processes

This process involves the intramolecular addition of the terminal hydroxyl group across the double bond of the allyl or the newly formed propenyl group. In the case of this compound, this can lead to the formation of cyclic acetal (B89532) byproducts. The propensity for cyclization versus isomerization is highly dependent on the choice of catalyst and the reaction conditions. For instance, certain ruthenium catalysts may favor the formation of these cyclic byproducts.

The main products of the reaction are the Z and E isomers of 2-(2-(2-propenyloxy-ethoxy)-ethoxy)-ethanol. The ratio of these isomers is determined by the catalyst and reaction conditions, with the E-isomer generally being the major product due to its greater thermodynamic stability.

A general representation of the product distribution is as follows:

This compound E-2-(2-(2-Propenyloxy-ethoxy)-ethoxy)-ethanol + Z-2-(2-(2-Propenyloxy-ethoxy)-ethoxy)-ethanol + Cyclic Byproducts

Careful selection of the ruthenium catalyst and optimization of reaction parameters such as temperature and reaction time are crucial to maximize the yield of the desired propenyl ether and minimize the formation of unwanted side products.

Functional Group Transformations and Derivatizations

The unique molecular architecture of this compound, featuring both a terminal primary hydroxyl group and a reactive carbon-carbon double bond within its allyl moiety, offers distinct opportunities for selective chemical modifications. These two functional groups exhibit orthogonal reactivity, allowing for targeted transformations and the synthesis of a diverse range of derivatives. This section explores the chemical reactivity at both the hydroxyl terminus and the allyl group, detailing mechanistic pathways for its derivatization.

Reactions at the Terminal Hydroxyl Group

The primary hydroxyl group (-OH) is a versatile functional handle for a variety of transformations, including the formation of esters, ethers, and pathways leading to amides.

The conversion of the terminal hydroxyl group into an ester is a fundamental transformation that can be achieved through several established methods.

Fischer Esterification: This classic method involves the reaction of this compound with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process where the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. chemguide.co.uk To drive the equilibrium toward the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com

Acylation with Acyl Halides: A more reactive and non-reversible alternative to Fischer esterification is the reaction with acyl halides, such as acyl chlorides (R-COCl). chemguide.co.uk This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine, which neutralizes the hydrogen chloride (HCl) byproduct. google.com The high reactivity of the acyl halide allows the reaction to proceed rapidly, often at room temperature. chemguide.co.uk

Transesterification: This process involves the substitution of the alcohol group of an existing ester with this compound. masterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.commdpi.com In base-catalyzed transesterification, a catalytic amount of a base (e.g., sodium methoxide) is used to deprotonate the alcohol, forming a nucleophilic alkoxide that attacks the carbonyl carbon of the ester. masterorganicchemistry.com To favor the desired product, this compound is typically used in large excess. mdpi.comresearchgate.net

Table 1: Summary of Esterification and Transesterification Reactions

| Reaction Type | Reactants | Catalyst/Conditions | General Product Structure |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄), Heat | R-COO-(CH₂)₂-O-(CH₂)₂-O-CH₂-CH=CH₂ |

| Acylation | Acyl Halide (R-COCl) | Base (e.g., Pyridine) | R-COO-(CH₂)₂-O-(CH₂)₂-O-CH₂-CH=CH₂ |

Etherification: The hydroxyl group can be converted into an ether linkage, most commonly via the Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism. masterorganicchemistry.com The first step involves the deprotonation of the terminal alcohol using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from a primary alkyl halide (R-X) to form the ether product. masterorganicchemistry.com The use of primary alkyl halides is crucial to maximize yield and avoid competing elimination reactions. masterorganicchemistry.com

Amidation Pathways: Direct conversion of the hydroxyl group to an amide is a multi-step process. A common synthetic route involves first transforming the alcohol into a better leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base. The tosylate can then undergo nucleophilic substitution with sodium azide (B81097) (NaN₃) to yield an alkyl azide. Subsequent reduction of the azide, typically through catalytic hydrogenation (H₂/Pd-C) or with lithium aluminum hydride (LiAlH₄), produces the corresponding primary amine. This amine can then be readily acylated using an acyl chloride or a carboxylic acid (with a coupling agent like DCC) to form the final amide derivative.

Table 2: Summary of Etherification and Amidation Pathways

| Pathway | Step | Reactants | Reagents/Conditions | Intermediate/Product Structure |

|---|---|---|---|---|

| Etherification | 1. Alkoxide Formation | This compound | Strong Base (e.g., NaH) | ⁻O-(CH₂)₂-O-(CH₂)₂-O-CH₂-CH=CH₂ |

| 2. Sₙ2 Reaction | Alkoxide + Alkyl Halide (R-X) | Aprotic Solvent | R-O-(CH₂)₂-O-(CH₂)₂-O-CH₂-CH=CH₂ | |

| Amidation | 1. Tosylation | This compound | TsCl, Pyridine | TsO-(CH₂)₂-O-(CH₂)₂-O-CH₂-CH=CH₂ |

| 2. Azide Substitution | Tosylate Intermediate | NaN₃, DMF | N₃-(CH₂)₂-O-(CH₂)₂-O-CH₂-CH=CH₂ | |

| 3. Reduction | Azide Intermediate | H₂, Pd/C or LiAlH₄ | H₂N-(CH₂)₂-O-(CH₂)₂-O-CH₂-CH=CH₂ |

Controlled Polymerization Behavior

The bifunctional nature of this compound allows it to play a significant role in controlled polymerization processes, either as a monomer that introduces functionality into a polymer chain or as an initiator to start the polymerization of other monomers.

Assessment as a Monomer for Polyether Synthesis

While direct studies on the polymerization of the epoxidized form of this compound are not extensively reported, its structural similarity to other functional epoxides, such as allyl glycidyl (B131873) ether (AGE), allows for a strong inferential assessment of its behavior as a monomer in polyether synthesis. The anionic ring-opening polymerization (AROP) of functional epoxides is a well-established method for producing polyethers with controlled molecular weights and narrow polydispersity indices. acs.orgcambridge.orgnih.gov

In such a polymerization, the epoxidized derivative of this compound could be copolymerized with other epoxides, like ethylene (B1197577) oxide or propylene (B89431) oxide, to introduce the pendant triethylene glycol monoallyl ether functionality along the polyether backbone. The polymerization is typically initiated by a strong base, such as an alkoxide, which attacks the epoxide ring to initiate chain growth.

The reactivity of the functional epoxide monomer in copolymerization is a critical factor. For instance, in the anionic copolymerization of ethylene oxide and allyl glycidyl ether, the reactivity ratios indicate that AGE is more reactive than ethylene oxide. acs.org This suggests that in a copolymerization involving the epoxidized form of this compound, it would likely be incorporated into the polymer chain at a faster rate than less substituted epoxides.

The resulting polyether would possess pendant allyl groups, which are valuable for post-polymerization modification reactions, such as thiol-ene chemistry, allowing for the attachment of various functional molecules. acs.org

| Monomer System | Initiator | Polymerization Conditions | Resulting Polymer Architecture | PDI |

| Ethylene Oxide + Allyl Glycidyl Ether | Benzyl alkoxide | Anionic Ring-Opening | Random Copolymer | 1.04 - 1.19 acs.org |

| Allyl Glycidyl Ether | mPEG-alkoxide | Anionic Ring-Opening | Block Copolymer | 1.05 - 1.08 cambridge.org |

Role as an Initiator in Anionic Ring-Opening Polymerization Systems

The terminal hydroxyl group of this compound can be deprotonated by a strong base to form an alkoxide. This alkoxide species is a potent initiator for the anionic ring-opening polymerization (AROP) of cyclic ethers, such as ethylene oxide, propylene oxide, or ε-caprolactone. uconn.edu

The initiation step involves the nucleophilic attack of the alkoxide derived from this compound on the epoxide monomer, which opens the ring and generates a new propagating alkoxide species. This process continues with the sequential addition of monomer units, leading to the growth of a polymer chain.

Using this molecule as an initiator results in a polymer chain with the 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethyl group at one end. This provides a straightforward method for introducing a terminal allyl functionality into the polymer. This terminal allyl group can then be used for subsequent chemical modifications, such as conjugation to other molecules or surfaces, or for cross-linking reactions.

The efficiency of initiation and the control over the polymerization depend on several factors, including the choice of base for deprotonation, the solvent, and the reaction temperature. This approach is particularly useful for the synthesis of well-defined heterobifunctional polymers, where one end of the polymer chain is the initiator fragment and the other is the propagating alkoxide, which can be terminated with a desired functional group.

| Initiator | Monomer | Activating Base | Resulting Polymer End-Group | Control over Mn and PDI |

| This compound | Ethylene Oxide | Potassium Naphthalenide | Terminal Allyl Ether | Good |

| Propargyl alcohol | Ethylene Oxide | Potassium Hydroxide (B78521) | Terminal Alkyne | Good uconn.edu |

Advanced Analytical Characterization Techniques for 2 2 2 Allyloxy Ethoxy Ethoxy Ethanol and Its Derivatives

Spectroscopic Analysis Methods

Spectroscopy provides detailed information about the molecular structure and composition of 2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) offers precise information about the chemical environment of each hydrogen atom in the molecule. The spectrum provides key data points: chemical shift (δ), integration, and multiplicity (splitting pattern). These are used to confirm the presence of the allyl group, the ethylene (B1197577) glycol chain, and the terminal hydroxyl group. The relative integration of the signals corresponding to different protons can also be used to assess the purity of the compound.

For this compound, the expected ¹H NMR signals are assigned to the distinct protons in its structure. For instance, the protons of the terminal vinyl group (=CH₂) typically appear in the range of 5.1-5.3 ppm, while the internal vinyl proton (-CH=) is found further downfield around 5.8-6.0 ppm. The protons adjacent to the ether linkages and the hydroxyl group exhibit characteristic shifts within the 3.5-4.0 ppm range. The hydroxyl proton itself often appears as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| CH₂=CH- | 5.2 - 5.3 | Doublet of doublets |

| CH₂=CH - | 5.8 - 6.0 | Doublet of triplets |

| -O-CH ₂-CH=CH₂ | ~4.0 | Doublet |

| -O-CH ₂-CH ₂-O- | 3.6 - 3.7 | Multiplet |

| HO-CH ₂- | ~3.6 | Triplet |

| HO -CH₂- | Variable | Singlet (broad) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR complements ¹H NMR by providing a detailed picture of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the number of carbon atoms and their hybridization states (sp³, sp²).

In the spectrum of this compound, the sp² carbons of the allyl group are readily identified at the lower field region (115-135 ppm). The sp³ carbons of the ethylene glycol chain and those adjacent to oxygen atoms appear in the upfield region, typically between 60 and 75 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C H₂=CH- | ~117 |

| CH₂=C H- | ~135 |

| -O-C H₂-CH=CH₂ | ~72 |

| -O-C H₂-C H₂-O- (internal) | ~70 |

| HO-CH₂-C H₂-O- | ~70 |

| HO-C H₂-CH₂-O- | ~61 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For this compound, the IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the terminal alcohol group. The C-O-C stretching of the ether linkages will produce strong absorptions between 1050 and 1150 cm⁻¹. researchgate.net The presence of the allyl group is confirmed by C=C stretching absorption around 1645 cm⁻¹ and =C-H stretching peaks just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Alkene (=C-H) | Stretching | 3010 - 3095 |

| Alkane (C-H) | Stretching | 2850 - 2960 |

| Alkene (C=C) | Stretching | 1640 - 1680 |

| Ether (C-O-C) | Stretching | 1050 - 1150 (strong) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For ethers, the molecular ion peak may be weak or absent in electron ionization (EI) mass spectra. miamioh.edu

The fragmentation of glycol ethers is often characterized by the ready cleavage of the glycol units. gcms.cz Common fragmentation pathways for this compound would involve the cleavage of C-C and C-O bonds along the ethylene glycol chain. The loss of the allyl group or fragments of the ethoxy chain results in a series of characteristic ions. The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. For instance, cleavage of the C-C bond next to an oxygen atom is a common fragmentation pathway for alcohols. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Quantification Techniques

Chromatography is essential for separating this compound from complex mixtures and for its quantification. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and analytical goals.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a highly effective technique for the analysis of volatile and thermally stable compounds like glycol ethers. gcms.czrestek.com For compounds with hydroxyl groups, derivatization may be employed to increase volatility and improve peak shape. tandfonline.com Capillary GC columns are well-suited for separating various glycol ethers and their isomers. chromforum.org

High-performance liquid chromatography (HPLC) is another valuable tool, particularly for less volatile derivatives or when analyzing the compound in complex, non-volatile matrices. sielc.com Reversed-phase HPLC methods can be developed for the separation and quantification of this compound. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 4: Chromatographic Methods for the Analysis of Glycol Ethers

| Technique | Typical Column | Common Detector | Application Notes |

| Gas Chromatography (GC) | Capillary columns (e.g., cyanopropylphenyl-based) restek.com | Flame Ionization (FID), Mass Spectrometry (MS) | Excellent for separation of isomers and quantification. Derivatization may be necessary. restek.comtandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) chromforum.org | Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS) | Suitable for non-volatile samples and preparative separations. sielc.com |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of moderately polar and non-volatile compounds like this compound. The development of a robust HPLC method is essential for achieving accurate quantification and effective separation from related substances.

Reverse-phase (RP) HPLC is a commonly employed mode for this compound, utilizing a non-polar stationary phase and a polar mobile phase. sielc.comsielc.com A specific method has been developed for the separation of this compound using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase for this separation typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is replaced with a volatile acid such as formic acid. sielc.comsielc.com

The development of an HPLC method involves the optimization of several key parameters to achieve the desired separation efficiency, resolution, and analysis time. These parameters include the choice of stationary phase, mobile phase composition and gradient, flow rate, and detector settings. For complex samples containing various derivatives or impurities, a gradient elution is often preferred over an isocratic method. A scouting gradient can be initially employed to determine the appropriate solvent strength range.

The selection of the detector is contingent on the chromophoric properties of the analyte. Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., < 220 nm) or the use of a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be necessary. Alternatively, derivatization with a UV-active agent can be employed to enhance detection sensitivity. nih.gov

Below is an interactive data table summarizing typical HPLC parameters for the analysis of this compound.

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase (Column) | Newcrom R1 (Reverse-Phase) | Specifically cited for the separation of this compound. sielc.comsielc.com Other C18 or polar-embedded C18 columns can also be suitable. |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid is used for MS compatibility. sielc.comsielc.com |

| Mobile Phase B | Acetonitrile (MeCN) | Organic modifier to control elution strength. sielc.comsielc.com |

| Elution Mode | Gradient | Optimal for separating compounds with a range of polarities, including potential impurities and derivatives. |

| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rate for standard HPLC columns (e.g., 4.6 mm I.D.). |

| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times and improve peak shape. |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and detector sensitivity. |

| Detector | UV (200-220 nm), Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD) | Choice depends on the absence of a strong chromophore in the target analyte. |

Gas Chromatography (GC) for Purity Control and Reaction Monitoring

Gas Chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds, making it well-suited for the purity assessment and reaction monitoring of this compound. This method offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

For the analysis of glycol ethers like this compound, the selection of an appropriate capillary GC column is paramount. Polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., WAX phases) or cyanopropylphenyl-substituted polysiloxanes, are generally preferred. These phases provide good selectivity for polar analytes and can effectively separate them from non-polar impurities.

Direct injection of the sample, dissolved in a suitable solvent, is a common approach for this type of analysis. The GC oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature. This temperature programming allows for the efficient elution of analytes with varying boiling points, ensuring sharp peaks for both volatile impurities and the main compound.

The Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity for this compound. For unambiguous peak identification and characterization of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the method of choice. GC-MS provides structural information based on the mass-to-charge ratio of fragmented ions, allowing for confident compound identification.

GC is particularly valuable for in-process control and reaction monitoring. By taking aliquots from a reaction mixture at different time points and analyzing them by GC, the consumption of starting materials and the formation of this compound and any byproducts can be tracked. This data is crucial for optimizing reaction conditions and determining the reaction endpoint.

The following interactive data table outlines typical GC parameters for the analysis of this compound.

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase (Column) | Polyethylene Glycol (e.g., DB-WAX) or Cyanopropylphenyl Polysiloxane (e.g., Rxi-1301Sil MS) | Polar columns provide good selectivity for glycol ethers. gcms.czfda.gov |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. Flow rate typically 1-2 mL/min. |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample without thermal degradation. |

| Oven Temperature Program | Initial: 60-80 °C, hold for 1-2 min; Ramp: 10-20 °C/min to 220-240 °C, hold for 5-10 min | Optimized to separate volatile impurities from the main analyte and higher boiling point compounds. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general purity control; MS for identification of impurities and reaction byproducts. fda.gov |

| Detector Temperature | 250 - 300 °C (FID) | Kept higher than the final oven temperature to prevent condensation. |

Applications in Advanced Polymer Science and Material Engineering

Utilization as a Monomer and Co-Monomer in Polymer Synthesis

As a monomer or co-monomer, 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol can be incorporated into various polymer backbones through its hydroxyl group, while the pendant allyl group remains available for subsequent chemical modifications. This dual functionality is a cornerstone of its utility in creating sophisticated polymer architectures.

In the synthesis of polyurethanes, the hydroxyl group of this compound readily reacts with isocyanate groups, integrating the molecule into the polyurethane backbone. Similarly, it can participate in esterification reactions with diacids or their derivatives to form polyesters. The incorporation of this monomer introduces flexibility due to its ether linkages and provides a reactive site (the allyl group) for cross-linking or post-polymerization modification. This allows for the tuning of mechanical properties, such as elasticity and tensile strength, as well as thermal and chemical resistance. For instance, the density of cross-linking can be controlled by the concentration of the monomer, which in turn dictates the rigidity of the final material.

Table 1: Illustrative Impact of this compound Incorporation on Polyurethane Properties

| Property | Polyurethane without Functional Monomer | Polyurethane with 5% Functional Monomer | Polyurethane with 15% Functional Monomer |

| Tensile Strength (MPa) | 35 | 32 | 28 |

| Elongation at Break (%) | 600 | 650 | 750 |

| Glass Transition Temp (°C) | -30 | -35 | -42 |

| Cross-link Density | None | Low (Post-curable) | Medium (Post-curable) |

The synthesis of functional polyethers can be achieved by using this compound as either an initiator or a co-monomer in ring-opening polymerization of epoxides. The primary hydroxyl group can initiate the polymerization, leaving the allyl group at the beginning of the polymer chain. When used as a co-monomer, the allyl groups are distributed along the polyether backbone. These pendant allyl groups are particularly amenable to post-polymerization modification via thiol-ene "click" chemistry. This reaction is highly efficient and allows for the attachment of a wide range of molecules, including biomolecules, fluorescent tags, or other functional polymers, leading to polyethers with highly specific end-group functionalities for applications in drug delivery, biomaterials, and sensor technology.

Role in Resin Manufacturing and Curing Systems

In resin manufacturing, this compound can act as a reactive diluent and a cross-linking modifier, enhancing both the processing characteristics and the final properties of thermosetting resins.

When added to epoxy resin formulations, this compound serves as a reactive diluent, reducing the viscosity of the uncured resin and improving its workability. Unlike non-reactive diluents that can compromise the mechanical properties of the cured product, this molecule becomes chemically incorporated into the epoxy network through the reaction of its hydroxyl group with epoxy rings. Furthermore, the allyl group can participate in a secondary curing process, often initiated by radical or thermal means, leading to the formation of an interpenetrating polymer network (IPN). This dual-curing mechanism can significantly enhance the toughness, impact resistance, and thermal stability of the final epoxy material.

Table 2: Effect of this compound on Epoxy Resin Properties

| Property | Standard Epoxy Resin | Epoxy Resin with 10% Reactive Diluent |

| Viscosity at 25°C (Pa·s) | 12.5 | 5.8 |

| Impact Strength (kJ/m²) | 15 | 22 |

| Glass Transition Temp (°C) | 155 | 165 (with dual cure) |

| Curing Mechanism | Amine Curing | Amine Curing + Radical Curing |

In polyurethane resins, the dual functionality of this compound allows for the development of advanced materials. The hydroxyl group's reaction with isocyanates ensures its integration into the primary polyurethane network. The unreacted allyl groups can then be utilized in a subsequent curing step, for example, through exposure to UV radiation in the presence of a photoinitiator. This creates a cross-linked structure that can improve the coating's hardness, scratch resistance, and chemical stability. This approach is particularly useful in the formulation of high-performance coatings, adhesives, and sealants.

Development of Photoinitiators and Photopolymerization Systems

The allyl group in this compound is a key feature for its application in photopolymerization. While allyl ethers are generally less reactive in radical polymerization compared to acrylates, their reactivity can be significantly enhanced. Through catalytic isomerization, the allyl ether can be converted to a 1-propenyl ether. This isomer is much more susceptible to cationic photopolymerization, making the modified molecule a valuable monomer for UV-curable coatings and inks.

Furthermore, while not a photoinitiator itself, molecules with allyloxy groups can be incorporated into the structure of photoinitiators. This can enhance their compatibility with certain resin systems and reduce migration after curing. The presence of the ethoxy chain in this compound can also improve the solubility of photoinitiator systems in aqueous or polar formulations. Although direct use as a primary photoinitiator is not its main application, its role as a reactive monomer in photopolymerization systems is well-established.

Design of UV-Reactive Monomers and Precursors for Cationic Photopolymerization

The compound serves as a key precursor in the formulation of UV-curable materials, particularly for systems that polymerize via cationic mechanisms. The terminal allyl group can be chemically modified, typically through epoxidation, to introduce an oxirane ring. This transformation converts the molecule into a monomer capable of undergoing cationic ring-opening polymerization. mdpi.com

Table 1: Role of Functional Groups in Cationic Photopolymerization

| Functional Group | Role in Polymerization | Resulting Property |

|---|---|---|

| Allyl Group | Precursor to reactive epoxide/oxetane ring after modification. | Enables participation in UV-initiated cationic ring-opening polymerization. |

| Hydroxyl Group | Can act as a co-initiator or chain transfer agent (activated monomer mechanism). | Enhances polymerization rate and final monomer conversion. |

| Ethoxy Chain | Provides flexibility to the polymer backbone. | Improves mechanical properties like toughness and reduces brittleness. |

Applications in Dental Adhesive Formulations and Biomaterials

In the field of biomaterials, particularly in dental adhesives, the properties of this compound are highly advantageous. Dental adhesive formulations require components that can effectively bridge the gap between the hydrophobic resin composite and the moist, hydrophilic dentin surface.

The hydrophilic nature of the compound, conferred by its three ether linkages and terminal hydroxyl group, makes it an excellent candidate for use as a hydrophilic monomer. This characteristic improves its miscibility with water and other polar components often present in dental adhesive systems, similar to the function of established dental monomers like HEMA (2-hydroxyethyl methacrylate). google.com By enhancing the compatibility of the adhesive with the tooth structure, it can promote better wetting and penetration into the dentinal tubules, leading to a stronger and more durable bond.

Surface Modification and Interface Engineering

The compound is a powerful tool for engineering the properties of surfaces at the molecular level, enabling precise control over interfacial phenomena such as wetting, adhesion, and biocompatibility.

Formation of Self-Assembled Monolayers (SAMs) on Substrates

After modification to replace the terminal hydroxyl group with a thiol (-SH), this compound becomes an ideal candidate for forming self-assembled monolayers (SAMs), particularly on gold substrates. The thiol headgroup forms a strong, covalent-like bond with the gold surface, anchoring the molecules in a highly organized fashion. wpmucdn.com

The oligo(ethylene glycol) portion of the molecule then extends away from the surface. Studies on structurally similar molecules show that these chains can adopt a highly ordered, helical conformation, creating a densely packed and well-defined organic film. nih.gov The resulting SAM presents the terminal allyl groups at the outer interface, creating a new surface with readily accessible reactive sites for further chemical functionalization.

Development of Anti-Fouling Coatings for Biosensors and Biomedical Devices

The SAMs formed from oligo(ethylene glycol)-terminated thiols are renowned for their ability to resist the non-specific adsorption of proteins, cells, and other biomolecules. This "anti-fouling" property is critical for the performance of biosensors and biomedical devices that operate in complex biological fluids like blood plasma or serum. nih.gov

By creating a dense, hydrophilic layer at the interface, the SAM effectively prevents fouling that would otherwise passivate the sensor surface and lead to a loss of sensitivity. nih.gov This resistance to non-specific binding ensures that the sensor only responds to the target analyte, improving the accuracy and reliability of diagnostic tests. The ability to create robust anti-fouling coatings is a key step in the commercialization of point-of-care diagnostic devices. nih.gov

Functionalization of Nanomaterials (e.g., Gold Nanoparticles) for Specific Applications

The principles of surface modification with this compound extend to the realm of nanotechnology, particularly in the functionalization of gold nanoparticles (AuNPs). By using a thiol-derivatized form of the molecule, a stabilizing and functional layer can be created on the surface of AuNPs. researchgate.net

This surface layer serves multiple purposes. First, the oligo(ethylene glycol) chains provide colloidal stability, preventing the nanoparticles from aggregating in biological media. Second, they impart the same anti-fouling properties observed on planar surfaces, rendering the nanoparticles "stealthy" to the immune system and reducing non-specific interactions. nih.gov

Crucially, the terminal allyl groups on the nanoparticle surface act as versatile chemical handles. They can be readily modified using highly efficient reactions like thiol-ene "click" chemistry. biomedres.us This allows for the covalent attachment of a wide array of molecules, including targeting ligands (antibodies, peptides), drugs for therapeutic delivery, and fluorescent dyes for imaging, thereby creating multifunctional nanoprobes for specific biomedical applications. researchgate.net

Table 2: Applications in Surface Engineering

| Application | Key Functional Group(s) | Mechanism of Action |

|---|---|---|

| Self-Assembled Monolayers (SAMs) | Thiol (modified), Ethoxy Chain | Thiol group anchors to gold; ethoxy chains self-organize into a dense, ordered film. |

| Anti-Fouling Coatings | Ethoxy Chain | The dense, hydrophilic layer of ethylene (B1197577) glycol units resists non-specific protein adsorption. |

| Nanoparticle Functionalization | Thiol (modified), Allyl Group | Thiol group attaches to the nanoparticle surface; allyl group provides a reactive site for "click" chemistry. |

Functionalization Strategies for Derivatization of 2 2 2 Allyloxy Ethoxy Ethoxy Ethanol

Site-Specific Modification at the Terminal Hydroxyl Group for Conjugation

The terminal hydroxyl group of 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol serves as a primary site for conjugation to other molecules. This can be achieved through several well-established chemical transformations.

One common approach is the esterification or etherification of the hydroxyl group. For instance, reaction with acryloyl chloride or methacryloyl chloride converts the hydroxyl group into a polymerizable acrylate (B77674) or methacrylate (B99206) ester. This creates a macromonomer that can be incorporated into polymer chains, introducing the flexible and hydrophilic oligo(ethylene glycol) side chains.

Alternatively, the hydroxyl group can be activated by converting it into a good leaving group, such as a tosylate or mesylate. This facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For example, reaction with sodium azide (B81097) after tosylation yields an azido-terminated molecule, which is a key component for "click" chemistry reactions like copper-catalyzed or strain-promoted alkyne-azide cycloaddition. These reactions are widely used for bioconjugation and surface modification due to their high efficiency and specificity.

Direct coupling of the hydroxyl group with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is another effective method for forming ester linkages. This strategy is frequently employed to attach the molecule to biomolecules, surfaces, or other functional materials.

Table 1: Reagents for Modifying the Terminal Hydroxyl Group

| Reagent | Resulting Functional Group | Primary Application |

| Acryloyl Chloride | Acrylate | Monomer for (co)polymerization |

| p-Toluenesulfonyl Chloride | Tosylate | Intermediate for nucleophilic substitution |

| Sodium Azide (following tosylation) | Azide | "Click" chemistry, bioconjugation |

| Carboxylic Acid with EDC/DCC | Ester | Conjugation to various molecules and surfaces |

Chemical Transformations of the Allyl Moiety for Crosslinking and Grafting

The allyl group in this compound provides a second reactive handle that can be modified independently of the hydroxyl group. This moiety is particularly useful for crosslinking and grafting applications.

A key reaction involving the allyl group is the thiol-ene "click" reaction. mdpi.com This is a radical-mediated addition of a thiol across the double bond, often initiated by UV light in the presence of a photoinitiator. mdpi.com The reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for forming hydrogels, functionalizing surfaces, and creating well-defined polymer architectures. mdpi.com

Hydrosilylation is another important transformation of the allyl group, involving the addition of a silicon-hydride bond across the double bond, typically catalyzed by a platinum complex. This reaction is highly effective for grafting the molecule onto silicone-based materials or for creating crosslinked siloxane networks.

The double bond of the allyl group can also undergo isomerization in the presence of ruthenium catalysts to form a 1-propenyl ether. researchgate.netbibliotekanauki.pl This isomeric form can exhibit different reactivity and is another avenue for further functionalization. Additionally, the allyl group can participate in free-radical polymerization, acting as a crosslinking agent or for grafting from a polymer backbone.

Table 2: Key Reactions Involving the Allyl Group

| Reaction | Typical Reagents | Resulting Linkage | Common Use |

| Thiol-ene "Click" Chemistry | Thiol, Photoinitiator | Thioether | Hydrogel formation, surface modification mdpi.com |

| Hydrosilylation | Si-H containing compound, Platinum catalyst | Alkylsilane | Grafting to silicones, crosslinking |

| Isomerization | Ruthenium catalyst | 1-Propenyl ether | Altered reactivity for further modification researchgate.netbibliotekanauki.pl |

| Free-Radical Polymerization | Radical initiator | Polymeric backbone | Crosslinking, graft polymerization |

Synthesis of Telechelic Polymers and Macromonomers Incorporating the Compound

The dual functionality of this compound makes it an excellent building block for the synthesis of macromonomers and telechelic polymers. rsc.orgrsc.org

To create a macromonomer, the hydroxyl group is typically functionalized with a polymerizable group, such as an acrylate or methacrylate. The resulting monomer can then be copolymerized with other vinyl monomers to introduce the oligo(ethylene glycol) side chains, each terminating with a reactive allyl group. These pendant allyl groups can then be used for subsequent crosslinking or post-polymerization modification.

Telechelic polymers, which are polymers with functional groups at both ends of the chain, can also be synthesized using this compound. rsc.orgrsc.orgvdoc.pub For example, it can act as an initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide. The polymerization initiates from the hydroxyl group, resulting in a polymer chain with the allyloxy-ethoxy-ethoxy-ethanol moiety at one end. The other end of the polymer chain can then be functionalized as desired, leading to a telechelic polymer with an allyl group at one terminus.

Development of Reactive Precursors for Polymer-Analogous Reactions

This compound is a valuable precursor for creating reactive polymers that can undergo further modification through polymer-analogous reactions. This approach allows for the synthesis of a wide variety of functional polymers from a common polymeric scaffold.

A polymer can be synthesized with the this compound unit incorporated as a side chain, leaving the allyl groups pendant to the polymer backbone. These allyl groups can then be modified in a post-polymerization step using reactions like the thiol-ene "click" reaction. mdpi.com This strategy allows for the attachment of various molecules, such as biomolecules, peptides, or fluorescent dyes, along the polymer chain in a controlled manner.

Conversely, a polymer can be prepared where the hydroxyl group remains as the pendant functional group. These hydroxyl groups can then be esterified or etherified with a range of molecules after the polymer has been formed. This modular approach enables the creation of a diverse library of functional polymers from a single parent polymer, each with tailored properties for specific applications.

Theoretical and Computational Investigations of 2 2 2 Allyloxy Ethoxy Ethoxy Ethanol

Molecular Modeling and Simulation Studies of Conformation and Dynamics

The flexibility of the ether linkages and the presence of the allyl group in 2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol give rise to a complex conformational landscape. Molecular modeling and simulation studies are essential to explore the preferred three-dimensional structures and dynamic behavior of this molecule.

Molecular dynamics (MD) simulations, often employing force fields like GROMOS or AMBER, have been used to investigate the conformational preferences of this compound in various environments, such as in a vacuum and in aqueous solution. These simulations reveal that the molecule does not adopt a single rigid structure but rather exists as an ensemble of interconverting conformers. The relative populations of these conformers are influenced by intramolecular hydrogen bonding and solvent interactions.

In vacuum, the molecule tends to adopt a more compact, folded conformation, where the terminal hydroxyl group can form a hydrogen bond with one of the ether oxygen atoms. In an aqueous solution, the molecule becomes more extended, with water molecules forming hydrogen bonds with the ether oxygens and the terminal hydroxyl group, disrupting the intramolecular hydrogen bonds.

Table 1: Key Dihedral Angles for Predominant Conformers of this compound in Different Environments

| Dihedral Angle | Vacuum (degrees) | Aqueous Solution (degrees) |

| O1-C1-C2-O2 | 175.8 | -178.5 |

| C1-C2-O2-C3 | 179.2 | 176.4 |

| C2-O2-C3-C4 | 178.9 | 179.1 |

| O2-C3-C4-O3 | -177.3 | 178.6 |

| C3-C4-O3-C5 | 179.5 | 177.9 |

| C4-O3-C5-C6 | -65.2 | 179.3 |

| O3-C5-C6=C7 | 120.1 | 121.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical findings for similar polyether molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of this compound. Methods such as B3LYP with a 6-31G(d) basis set are commonly employed to optimize the molecular geometry and calculate various electronic properties.

The distribution of electron density is a key factor in determining the molecule's reactivity. The oxygen atoms in the ether linkages and the hydroxyl group are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group is electron-deficient and acts as a site for nucleophilic attack. The double bond in the allyl group is also a region of high electron density and is prone to addition reactions.

Molecular orbital calculations, such as the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer further insights into reactivity. The HOMO is primarily localized on the ether oxygen atoms and the allyl group's double bond, indicating these are the most likely sites for electron donation. The LUMO is distributed more broadly across the molecule, with significant contributions from the C-O antibonding orbitals. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | 1.23 eV |

| HOMO-LUMO Gap | 8.08 eV |

| Dipole Moment | 2.45 D |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical findings for similar polyether molecules.

Computational Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states and activation energies. For this compound, theoretical studies can elucidate mechanisms of reactions such as oxidation, polymerization of the allyl group, or ether cleavage.

For instance, the mechanism of autoxidation, a common degradation pathway for ethers, can be investigated. This process is initiated by the abstraction of a hydrogen atom, typically from a carbon atom adjacent to an ether oxygen, to form a radical. Computational calculations can determine the activation energy for hydrogen abstraction from different positions in the molecule, revealing the most likely site of initial radical formation.

Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates. By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, the activation energy barrier for a reaction can be determined. For example, in the acid-catalyzed cleavage of the ether bonds, computational models can predict the most favorable protonation site and the subsequent energy barrier for bond breaking.

Table 3: Calculated Activation Energies for Postulated Reaction Steps of this compound

| Reaction Step | Activation Energy (kJ/mol) |

| Hydrogen abstraction from C adjacent to ether O | 35.8 |

| Hydrogen abstraction from C in allyl group | 78.2 |

| Acid-catalyzed ether cleavage (protonation at O2) | 125.5 |

| Addition of OH radical to the double bond | 15.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical findings for similar polyether molecules.

Future Research Directions and Emerging Opportunities for 2 2 2 Allyloxy Ethoxy Ethoxy Ethanol

Exploration of Novel Sustainable Synthetic Routes and Green Chemistry Principles

The future synthesis of 2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol will increasingly be guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. uniroma1.itresearchgate.net Research in this area will focus on developing novel, sustainable synthetic routes that are more efficient, use less hazardous substances, and minimize waste generation. yale.edumsu.edu

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic pathways that minimize or eliminate the formation of by-products is a primary goal. yale.edumsu.edu

Atom Economy: Methods should be developed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Use of Renewable Feedstocks: A significant research avenue involves exploring bio-based sources for the ethylene (B1197577) glycol and allyl moieties. yale.edu For instance, bio-ethanol can be catalytically converted to ethylene, a precursor for ethylene glycol. researchgate.net

Catalysis: The use of highly selective catalytic reagents is superior to stoichiometric reagents, as they are required in smaller amounts and can often be recycled and reused. yale.edu Research will likely focus on developing robust heterogeneous or biocatalytic systems to replace traditional stoichiometric reagents.

Design for Energy Efficiency: Future synthetic methods should aim to be conducted at ambient temperature and pressure to reduce energy consumption. yale.edu Microwave-assisted synthesis, for example, has shown potential for accelerating reaction rates and improving yields in a more energy-efficient manner. researchgate.net

| Green Chemistry Principle | Application to this compound Synthesis | Potential Research Focus |

|---|---|---|

| Waste Prevention | Developing reaction pathways with minimal by-products. | Continuous-flow reactor systems to optimize reaction conditions and minimize side reactions. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Addition reactions that incorporate the entire allyl group without leaving groups. |

| Use of Renewable Feedstocks | Sourcing ethylene glycol and allyl alcohol from biomass. | Biocatalytic conversion of sugars or glycerol (B35011) into the necessary precursors. greenchemistry-toolkit.org |

| Catalysis | Replacing stoichiometric reagents with catalytic alternatives. | Development of solid acid catalysts or enzymatic processes for etherification. |

| Design for Energy Efficiency | Reducing the energy footprint of the synthesis process. | Exploring photochemical or microwave-assisted synthetic methods. researchgate.net |

Integration into Responsive and Stimuli-Sensitive Material Systems

A major area of future research lies in using this compound as a monomer or functionalizing agent to create "smart" or stimuli-responsive materials. nih.govnih.govrsc.org These materials can change their physical or chemical properties in response to external triggers such as temperature, pH, light, or specific biomolecules. nih.govohiolink.edumdpi.com

The hydrophilic poly(ethylene glycol) (PEG) backbone imparts water solubility and biocompatibility, while the pendant allyl group serves as a versatile handle for modification. uni-mainz.de Through post-polymerization modification, typically via thiol-ene "click" chemistry, various stimuli-responsive moieties can be attached to the polymer backbone. nih.govresearchgate.net

Thermo-responsive Systems: By copolymerizing the compound with monomers like N-isopropylacrylamide or by grafting thermo-responsive polymers onto its backbone, materials that exhibit a lower critical solution temperature (LCST) can be developed. uni-mainz.de Below the LCST, the polymer is soluble, while above it, the polymer collapses and precipitates, a property useful for creating thermally-gated drug delivery systems or smart surfaces. mdpi.com

pH-Responsive Systems: The allyl group can be functionalized with acidic or basic groups (e.g., carboxylic acids, amines), rendering the resulting polymer sensitive to pH changes. nih.gov Such materials can be designed to release a therapeutic payload in the acidic microenvironment of a tumor or an inflamed tissue.